Nicotinamide N-oxide
Overview
Description
Synthesis Analysis
The synthesis of nicotinamide N-oxide and its conformers has been explored through theoretical studies using restricted Hartree-Fock (RHF) and density functional theory (DFT) methods. The E (trans) conformers of nicotinamide and its N-oxide have been identified as more stable and less polar than their respective Z (cis) conformers, indicating the effects of the N-oxide formation on the molecule's stability and polarity (Kumar et al., 2010).
Molecular Structure Analysis
Advanced spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV spectroscopy, have been utilized to examine the molecular structure and spectroscopic properties of nicotinamide N-oxide. These studies have provided insights into the vibrational spectra, absorption wavelengths, and chemical shifts of the molecule, comparing experimental results with theoretical predictions to understand its ground state structure (Atac et al., 2011).
Chemical Reactions and Properties
Nicotinamide N-oxide undergoes various chemical reactions, including electrochemical reduction in aqueous solutions. Studies have shown that the protonated form of the N-oxide group is reduced in acidic media to nicotinamide, while the unprotonated form is reduced at higher pH levels. These reactions are influenced by factors such as pH, reactant concentration, and the presence of proton donors (Montoya et al., 1990).
Physical Properties Analysis
The physical properties of nicotinamide N-oxide, including its vibrational frequencies and modes, have been studied in detail. Additions such as an oxygen atom at the N(1) site have been shown to increase the magnitudes of atomic charges on hydrogen atomic sites, affecting the molecule's vibrational characteristics. These studies also reveal significant changes in IR intensities, Raman activities, and depolarization ratios of Raman bands upon N-oxide formation (Kumar et al., 2010).
Chemical Properties Analysis
The chemical properties, including the reactivity and coordination behavior of nicotinamide N-oxide, have been investigated through various spectroscopic and theoretical studies. These investigations provide insights into the compound's interaction with other molecules and its potential applications in forming complexes with metals, indicating its versatility in chemical reactions and potential applications in materials science and biochemistry (Bayari et al., 2003).
Scientific Research Applications
Electrochemical Properties : A study by Montoya, Mellado, and Galvín (1990) examined the electrochemical reduction of nicotinamide N-oxide, revealing that its protonated form is reduced in acidic media, while the unprotonated form is reduced at higher pH levels. This research contributes to understanding the electrochemical behavior of nicotinamide N-oxide in various environments.
Metabolic Studies in Mice : Maeta, Sano, Fukuwatari, and Shibata (2014) developed a high-performance liquid chromatographic method for measuring nicotinamide and its catabolites, including nicotinamide N-oxide, in mice urine. Their work, as detailed in Bioscience, Biotechnology, and Biochemistry, helps in understanding the metabolic pathways of nicotinamide in different species.
CXCR2 Receptor Antagonism : Cutshall, Ursino, Kucera, Latham, and Ihle (2001) discovered that a series of nicotinamide N-oxides are potent and selective antagonists of the CXCR2 receptor, with significant activity against human neutrophil chemotaxis. This finding, published in Bioorganic & Medicinal Chemistry Letters, suggests potential applications in treating inflammatory, auto-immune, and allergic disorders.
Spectroscopic Analysis : Atac, Karabacak, Kose, and Karaca (2011) conducted a spectroscopic analysis of nicotinamide N-oxide, utilizing techniques like FT-IR, FT-Raman, NMR, and UV. Their study, found in Spectrochimica Acta Part A, provides valuable insights into the structural and spectroscopic properties of nicotinamide N-oxide.
Enzymatic Metabolism : Real, Hong, and Pissios (2013) identified CYP2E1 as the main enzyme producing nicotinamide N-oxide in human liver microsomes, suggesting its potential use as a biomarker of CYP2E1 activity. Their research, published in Drug Metabolism and Disposition, adds to our understanding of nicotinamide metabolism in humans.
Safety And Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Nicotinamide N-oxide . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
There is a trend toward a decrease in serum NAD+ precursors along with CKD progression, while the final NAD+ metabolites are accumulated . The prospection of NR and NMN to find potential food sources and their dietary contribution in increasing NAD+ levels are still an unexplored field of research . Moreover, it could enable the development of new functional foods and processing strategies to maintain and enhance their physiological benefits, besides the studies of new raw materials for extraction and biotechnological development .
properties
IUPAC Name |
1-oxidopyridin-1-ium-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSFUVKEHXDAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173614 | |
Record name | Nicotinamide N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nicotinamide N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Nicotinamide N-oxide | |
CAS RN |
1986-81-8 | |
Record name | Nicotinamide N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1986-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinamide N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Nicotinamide N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinamide N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotinamide N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOTINAMIDE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UY6QXJ2DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nicotinamide N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
289 - 293 °C | |
Record name | Nicotinamide N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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